molecular formula C11H20N4 B13645591 (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine

(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13645591
M. Wt: 208.30 g/mol
InChI Key: FUHQHVSKCIFJBA-UHFFFAOYSA-N
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Description

(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine is a complex organic compound that features a cyclohexyl ring substituted with dimethyl groups, a triazole ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine typically involves multiple steps. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the cyclohexyl and methanamine groups under controlled conditions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with natural biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases like cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxy-3,4-dimethylcyclohexyl)methanamine
  • 3,4-Dimethylcyclohexanol
  • N1-(3,4-dimethylcyclohexyl)propane-1,3-diamine

Uniqueness

What sets (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine apart from similar compounds is its triazole ring, which imparts unique chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

[1-(3,4-dimethylcyclohexyl)triazol-4-yl]methanamine

InChI

InChI=1S/C11H20N4/c1-8-3-4-11(5-9(8)2)15-7-10(6-12)13-14-15/h7-9,11H,3-6,12H2,1-2H3

InChI Key

FUHQHVSKCIFJBA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)N2C=C(N=N2)CN

Origin of Product

United States

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